
Sodium oxalate
Overview
Description
Sodium oxalate (Na₂C₂O₄), the disodium salt of oxalic acid, is a white, crystalline compound with significant industrial, analytical, and environmental applications. It is highly soluble in water (3.7 g/100 mL at 20°C) and dissociates into Na⁺ and C₂O₄²⁻ ions . Its synthesis via carbon dioxide (CO₂) mineralization—using CO₂ as a feedstock through bicarbonate hydrogenation and thermal decomposition—has gained attention for sustainable production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide (NaOH) in a 1:2 acid-to-base molar ratio. The resulting solution is then evaporated to yield anhydrous this compound, which can be thoroughly dried by heating between 200 and 250°C . Another method involves the decomposition of sodium formate by heating it at temperatures exceeding 360°C .
Industrial Production Methods: In industrial settings, this compound is typically produced by neutralizing oxalic acid with sodium hydroxide, followed by evaporation and drying processes to obtain the anhydrous form .
Types of Reactions:
Decomposition: this compound decomposes above 290°C to form sodium carbonate (Na₂CO₃) and carbon monoxide (CO).
Reduction: It can act as a reducing agent and is used to standardize potassium permanganate (KMnO₄) solutions.
Common Reagents and Conditions:
Vanadium Pentoxide (V₂O₅): When heated between 200 and 525°C with vanadium pentoxide in a 1:2 molar ratio, this compound forms sodium vanadium oxibronze and releases carbon dioxide (CO₂).
Major Products:
- Sodium Carbonate (Na₂CO₃)
- Carbon Monoxide (CO)
- Sodium Vanadium Oxibronze (NaxV₂O₅)
Scientific Research Applications
Analytical Chemistry
Primary Standard for Titration
Sodium oxalate is commonly used as a primary standard for the standardization of potassium permanganate (KMnO) solutions in redox titrations. It acts as a reducing agent, facilitating accurate measurements in quantitative analysis.
- Reaction Mechanism : The reaction between this compound and KMnO occurs under acidic conditions, where oxalate ions are oxidized to carbon dioxide while permanganate ions are reduced to manganese(II) ions.
Table 1: Reaction Details
Reactants | Products | Conditions |
---|---|---|
This compound + KMnO | CO, Mn | Acidic medium (HSO) |
Biochemical Applications
Calcium Ion Removal
This compound is utilized in biochemistry for its ability to chelate calcium ions. This property is particularly useful in studies involving blood coagulation and renal function.
- Mechanism : By binding calcium ions, this compound prevents clotting and can induce hypocalcemia, which is critical in certain experimental setups.
Case Study: Calcium Ion Chelation
A study demonstrated that this compound effectively reduced calcium levels in blood plasma, which has implications for understanding calcium homeostasis in renal physiology .
Environmental Applications
Carbon Dioxide Mineralization
Recent research has highlighted this compound's role in carbon dioxide mineralization processes. It can be produced from CO and used as a detergent builder that enhances the removal of calcium from washing water.
- Detergent Properties : this compound exhibits excellent calcium-removing properties, making it an effective component in eco-friendly detergents.
Table 2: Detergency Performance Comparison
Builder | Calcium Removal Capacity (mg CaCO/g) |
---|---|
This compound | 620 |
STPP | 555 |
Zeolite 4A | 379 |
Toxicological Studies
Despite its applications, this compound is known for its toxicity at high concentrations. Research indicates that it can cause significant renal damage and lead to chronic kidney disease (CKD) when consumed in large amounts.
Case Study: CKD Induction via this compound Diet
A study involving rats fed a this compound-rich diet showed a significant reduction in glomerular filtration rate (GFR), leading to stable CKD with associated systemic complications such as hypertension .
Industrial Applications
Use in Detergents and Cleaners
This compound is increasingly being incorporated into household detergents due to its effective calcium removal capabilities. This application not only improves cleaning efficiency but also contributes to environmental sustainability by facilitating CO mineralization during the production process .
Mechanism of Action
Sodium oxalate acts primarily as a reducing agent. In biological systems, it can chelate calcium ions, which affects calcium-sensitive processes. This chelation can influence various cellular pathways, including those involving voltage-gated sodium channels .
Comparison with Similar Compounds
Structurally Similar Oxalates
Table 1: Comparison of Sodium Oxalate with Other Oxalates
Research Findings :
- Calcium Oxalate : Unlike this compound, calcium oxalate is a major component of kidney stones, with hyperoxaluria linked to renal tubular secretion . Its insolubility limits industrial use but enhances stability in biomineral storage .
- Ammonium Oxalate : Used in soil analysis to extract aluminum and iron oxides, but its volatility and lower thermal stability make it less favorable than this compound for large-scale applications .
Functionally Similar Sodium Salts
Table 2: this compound vs. Other Sodium-Based Chelators
Key Insights :
- Chelation Performance : Sodium acetate outperforms this compound in removing lead (Pb) and nickel (Ni), while trisodium citrate excels in cadmium (Cd) removal . This compound’s lower efficiency may stem from preferential binding to calcium ions in aqueous systems .
- Biological Interactions : this compound’s apoptotic effects on HEK293T cells are counteracted by sodium acetate, suggesting divergent mechanisms in cellular toxicity .
Physicochemical Properties
Freezing Point Depression:
This compound exhibits a freezing point depression intermediate between sodium citrate and sodium fluoride, reflecting its moderate ionic strength in solution .
Biological Activity
Sodium oxalate (NaOx) is a compound that has garnered significant interest in the field of biological research due to its role in various physiological and pathological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on cellular metabolism, immune response, and implications in kidney health.
1. Overview of this compound
This compound is the sodium salt of oxalic acid, commonly found in various plants and vegetables. It is known for its role in the formation of calcium oxalate crystals, which are a major component of kidney stones. The biological activities of this compound are multifaceted, influencing cellular bioenergetics, oxidative stress, and inflammatory responses.
2. Cellular Bioenergetics and Oxidative Stress
Recent studies have highlighted the impact of this compound on macrophage metabolism and redox homeostasis. Exposure to this compound has been shown to compromise macrophage function by reducing ATP levels and increasing reactive oxygen species (ROS) production.
- Study Findings : In a study involving THP-1 monocytes differentiated into macrophages, this compound exposure led to:
- Decreased mitochondrial activity (complexes I and IV).
- Increased levels of pro-inflammatory cytokines (IL-1β and IL-6).
- Decreased secretion of the anti-inflammatory cytokine IL-10.
These findings suggest that this compound may impair the antibacterial response of macrophages, thereby increasing susceptibility to infections .
3. Implications for Kidney Health
This compound is closely associated with kidney health, particularly in the context of nephrolithiasis (kidney stones). Its administration has been linked to acute kidney injury characterized by the formation of calcium oxalate crystals.
- Acute Kidney Injury Model : In a rat model, intraperitoneal injection of this compound resulted in:
The study underscored the nephrotoxic potential of this compound, highlighting its role in exacerbating renal dysfunction through oxidative stress mechanisms.
Table 1: Summary of Key Studies on this compound
These studies illustrate the dual nature of this compound as both a contributor to disease processes (e.g., kidney stones) and a potential target for therapeutic interventions.
5. Microbiome Interactions
The gut microbiota plays a crucial role in modulating the effects of dietary oxalates. Certain bacteria, such as Oxalobacter formigenes, are capable of degrading oxalates, potentially mitigating their harmful effects on human health.
Q & A
Basic Research Questions
Q. How can sodium oxalate purity be accurately determined in laboratory settings?
Purity assessment typically employs redox titration with potassium permanganate (KMnO₄) in acidic conditions. The oxalate ion (C₂O₄²⁻) reduces MnO₄⁻ to Mn²+, with the endpoint marked by a persistent pink color. Calculations rely on stoichiometric ratios and standardized KMnO₄ solutions . For trace impurities, pair this with thermogravimetric analysis (TGA) to confirm thermal decomposition patterns .
Q. What synthesis methods are validated for producing this compound with controlled crystallinity?
Electrochemical synthesis using copper electrodes in this compound solutions yields structurally defined frameworks (e.g., 3D sodium-copper oxalate MOFs). Parameters such as pH (~4-6), current density (5-10 mA/cm²), and electrolyte concentration (0.1-0.5 M) critically influence crystal morphology . Alternative routes include CO₂ mineralization, where CO₂ reacts with sodium hydroxide under controlled pressure (1-2 atm) to form this compound .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination chemistry?
Single-crystal X-ray diffraction (SCXRD) resolves 3D frameworks and metal-oxalate bonding (e.g., hepta-coordinated sodium centers in MOFs). Complement with FT-IR to identify symmetric/asymmetric C=O stretching (1600-1700 cm⁻¹) and Raman spectroscopy for oxalate vibrational modes .
Q. How does this compound interact with calcium ions in aqueous systems?
this compound acts as a calcium chelator, forming insoluble calcium oxalate (CaC₂O₄) precipitates. Quantify this via conductivity measurements or inductively coupled plasma mass spectrometry (ICP-MS) to track residual Ca²+ levels. Applications include studying nephrolithiasis models or designing antiscalants .
Q. What safety protocols are essential when handling this compound in cell culture studies?
Use concentrations ≤2 mM to avoid acute cytotoxicity. Validate cell viability via Annexin V/PI staining and flow cytometry, comparing apoptosis rates between treated and control groups (e.g., HEK293T cells). Always pair with calcium-containing buffers to mitigate oxalate-induced metabolic disruptions .
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity be reconciled across studies?
Discrepancies often arise from differences in exposure duration, cell lines, or calcium availability. For example, acute oral toxicity in rats (LD₅₀ = 11,160 mg/kg) contrasts with apoptosis induction at 2 mM in vitro . Address this by replicating experiments under standardized conditions (ISO 10993-5) and performing meta-analyses of existing datasets .
Q. What experimental designs optimize this compound’s role in carbon mineralization studies?
Design batch reactors with CO₂ sparging (flow rate: 0.5 L/min) into sodium hydroxide solutions. Monitor oxalate yield via HPLC and validate mineralization using isotopic tracing (¹³C-CO₂). Challenges include scaling up while maintaining >90% conversion efficiency .
Q. How do structural variations in this compound-based MOFs affect their catalytic performance?
Compare 1D chains vs. 3D frameworks (e.g., KS1 structure) using BET surface area analysis and catalytic turnover tests (e.g., oxidation of benzyl alcohol). Higher porosity in 3D frameworks enhances substrate accessibility but may reduce thermal stability .
Q. What methodologies validate this compound’s presence in complex biological matrices?
Use LC-MS/MS with a C18 column and negative ionization mode. Quantify this compound in polar extracts (LOQ = 1 ppm) and cross-validate with ion chromatography. Address matrix effects by spiking internal standards (e.g., ¹³C₂-oxalate) .
Q. How can this compound’s anticoagulant properties be leveraged in clinical blood collection protocols?
In sodium fluoride/potassium oxalate tubes, oxalate chelates Ca²+ to prevent clotting. Validate efficacy via thromboelastography (TEG) and compare with EDTA tubes. Note that excess oxalate may alter ionized calcium levels, affecting downstream electrolyte assays .
Properties
IUPAC Name |
disodium;oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPFRVNHGOPAG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2C2O4, C2Na2O4 | |
Record name | SODIUM OXALATE | |
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Record name | sodium oxalate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_oxalate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1037018 | |
Record name | Sodium oxalate | |
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Molecular Weight |
134.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | SODIUM OXALATE | |
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Record name | Sodium oxalate | |
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Density |
2.27 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | SODIUM OXALATE | |
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CAS No. |
62-76-0 | |
Record name | SODIUM OXALATE | |
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Record name | Disodium oxalate | |
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Record name | Ethanedioic acid, sodium salt (1:2) | |
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Record name | Sodium oxalate | |
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Record name | Disodium oxalate | |
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Record name | SODIUM OXALATE | |
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